Scutebarbatine H

Description

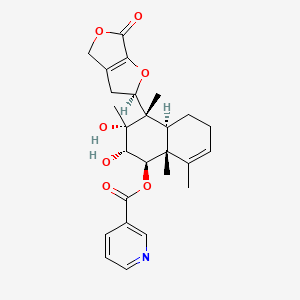

Structure

3D Structure

Properties

Molecular Formula |

C26H31NO7 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(2R)-6-oxo-3,4-dihydro-2H-furo[2,3-c]furan-2-yl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C26H31NO7/c1-14-7-5-9-17-24(14,2)21(34-22(29)15-8-6-10-27-12-15)20(28)26(4,31)25(17,3)18-11-16-13-32-23(30)19(16)33-18/h6-8,10,12,17-18,20-21,28,31H,5,9,11,13H2,1-4H3/t17-,18+,20-,21-,24-,25-,26-/m0/s1 |

InChI Key |

ADBRHQRSKHISPR-JYNQJKKPSA-N |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H]3CC4=C(O3)C(=O)OC4)(C)O)O)OC(=O)C5=CN=CC=C5)C |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C3CC4=C(O3)C(=O)OC4)(C)O)O)OC(=O)C5=CN=CC=C5)C |

Origin of Product |

United States |

Advanced Methodologies for Scutebarbatine H Isolation and Structural Elucidation

Sophisticated Extraction and Purification Strategies from Botanical Sources for Scutebarbatine H

This compound is isolated from the whole plant of Scutellaria barbata D. Don (Lamiaceae), an herb used in traditional medicine. nih.govacademicjournals.org The isolation process begins with the extraction of the dried and powdered plant material. Typically, a large-scale extraction is performed using an organic solvent such as methanol (B129727) or ethanol. jst.go.jp

Following the initial extraction, the crude extract undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. For instance, the methanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297) (EtOAc). The neo-clerodane diterpenoids, including this compound, are often concentrated in the ethyl acetate-soluble fraction. academicjournals.org

This enriched fraction is then subjected to multiple chromatographic techniques for further purification. Initial separation is often achieved using column chromatography over silica (B1680970) gel or Sephadex LH-20. These steps fractionate the complex mixture into simpler groups of compounds, paving the way for high-resolution purification methods. researchgate.net

Application of Modern Spectroscopic Techniques for Comprehensive Structural Characterization of this compound

The definitive identification of this compound relies on a combination of modern spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex structure of this compound. The structural assignment is accomplished through a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. nih.gov

1D NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values), which give insights into the connectivity of neighboring protons. The ¹³C NMR spectrum indicates the number of carbon atoms and their hybridization states. nih.gov

2D NMR experiments are essential for assembling the molecular framework. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings (¹H-¹H correlations), helping to establish spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, allowing the connection of different molecular fragments to build the complete carbon skeleton. nih.gov The detailed NMR data for this compound are presented in the table below.

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

|---|---|---|

| 1 | 36.5 | 2.15, m; 1.55, m |

| 2 | 26.9 | 1.85, m |

| 3 | 123.3 | 5.77, br s |

| 4 | 139.7 | |

| 5 | 43.1 | 2.62, m |

| 6 | 76.4 | 5.88, d (10.4) |

| 7 | 71.4 | 5.04, d (10.4) |

| 8 | 40.4 | 2.17, m |

| 9 | 76.4 | |

| 10 | 43.5 | |

| 11 | 68.9 | 4.90, dd (11.2, 5.2) |

| 12 | 109.9 | |

| 13 | 31.7 | 2.30, m; 2.05, m |

| 14 | 27.8 | 2.60, m; 2.45, m |

| 15 | 76.0 | 4.25, m |

| 16 | 64.4 | 4.50, m; 4.05, m |

| 17 | 16.0 | 1.10, s |

| 18 | 64.1 | 4.80, d (14.0); 4.65, d (14.0) |

| 19 | 19.5 | 1.22, s |

| 20 | 20.9 | 0.98, d (6.8) |

| Nicotinoyl | ||

| C=O | 165.2 | |

| 2' | 151.0 | 9.30, d (2.0) |

| 3' | 124.0 | 7.45, dd (8.0, 5.2) |

| 4' | 137.5 | 8.30, dt (8.0, 2.0) |

| 5' | 135.5 | |

| 6' | 153.5 | 8.85, dd (5.2, 2.0) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its analogs, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed. jst.go.jp

HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. The structure of this compound was elucidated in part by its mass spectrometry data, which established its molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be further used to study the fragmentation patterns of the molecule, providing additional structural information and confirming proposed structures by analyzing the resulting product ions. nih.gov

| Technique | Ion | Measured m/z | Molecular Formula |

|---|---|---|---|

| HR-FAB-MS | [M+H]⁺ | 484.2386 | C₂₆H₃₄NO₇ |

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration often requires other techniques. Single-crystal X-ray crystallography is the most definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

Although a specific X-ray crystallographic analysis for this compound has not been reported in the reviewed literature, this technique has been successfully applied to other new neo-clerodane diterpenoids isolated from Scutellaria barbata. academicjournals.org For chiral molecules crystallized in a non-centrosymmetric space group, anomalous dispersion effects in the diffraction data can be used to determine the absolute structure. nih.gov The Flack parameter is a critical value calculated during the structure refinement process that indicates whether the correct enantiomer has been modeled. researchgate.net A value close to zero confirms the assigned absolute configuration. researchgate.net In cases where suitable crystals for X-ray analysis cannot be obtained, other methods like Circular Dichroism (CD) spectroscopy can be used to infer the absolute configuration by comparing experimental data with known compounds or theoretical calculations. nih.govresearchgate.net

Chromatographic Advances in this compound Analysis and Isolation (e.g., Preparative Parallel HPLC)

The final purification of this compound from complex fractions is achieved using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a mainstay for the purification of natural products. nih.gov For efficient isolation from natural extracts, preparative parallel HPLC has emerged as a powerful tool. nih.gov

This technology allows for the simultaneous purification of multiple samples or fractions on several columns in parallel. nih.gov When combined with mass-triggered fraction collection, the system can rapidly and precisely isolate target compounds based on their mass-to-charge ratio, significantly accelerating the purification process. nih.gov The use of multi-channel parallel preparative HPLC/UV/MS systems has been demonstrated as a highly efficient method for the isolation and purification of various compounds from Scutellaria barbata extracts. nih.govnih.gov This approach not only increases throughput but also ensures the high purity of the isolated compounds required for definitive structural elucidation and further research.

Synthetic Strategies and Structure Activity Relationship Sar Studies of Scutebarbatine H

Total Synthesis Approaches for Complex Neo-clerodane Diterpenoids Relevant to Scutebarbatine H

The total synthesis of neo-clerodane diterpenoids is a formidable challenge due to their densely functionalized and stereochemically complex structures. Chemists have devised various strategies to construct the characteristic decalin core and install the requisite stereocenters and functional groups. These approaches often serve as blueprints for the potential synthesis of this compound and its analogs. A review of total syntheses of clerodane diterpenoids since the year 2000 highlights the evolution of these strategies. researchgate.net For instance, a concise total synthesis of Salvinorin A, a prominent neo-clerodane diterpene, was achieved using two highly diastereoselective intramolecular Diels-Alder (IMDA) reactions as the key transformations, starting from 3-furaldehyde. acs.orgnih.govsemanticscholar.org Another approach to a related compound, methyl barbascoate, was accomplished in a second-generation synthesis through key steps involving double enol triflation and palladium-catalyzed double carbonylation. researchgate.net

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products in the laboratory. For clerodane diterpenoids, this often involves emulating the cyclization of a geranylgeranyl diphosphate (B83284) precursor. researchgate.net Such strategies can be highly efficient, as they are designed to form multiple bonds and stereocenters in a single, enzyme-like cascade. For example, the biogenetic and biomimetic synthesis of natural bisditerpenoids, which can be dimers of clerodane-type structures, has been explored, providing insights into their formation. researchgate.netrsc.org One study describes the biomimetic synthesis of petuniasterone D through an epoxy ester-ortho ester rearrangement, a transformation relevant to the functional group manipulations often required in neo-clerodane synthesis. nih.gov These approaches not only offer elegant synthetic routes but also test the hypotheses of biosynthetic pathways. researchgate.net

Achieving the correct absolute stereochemistry is paramount in natural product synthesis, as different stereoisomers can have vastly different biological activities. The synthesis of complex diterpenoids relies heavily on stereocontrolled reactions to build their multiple chiral centers. rsc.orgrsc.org Methods for the highly stereocontrolled synthesis of chiral building blocks are crucial. acs.org One approach developed methods for the stereodivergent synthesis of building blocks containing a triad (B1167595) of contiguous stereocenters, including two quaternary ones, using an Ireland-Claisen rearrangement. acs.org The stereoselectivity of this key step could be controlled to produce different diastereomers. acs.org

In the context of diterpenoid synthesis, readily available chiral starting materials, such as (+)-podocarpic acid, have been used as templates to construct polycyclic structures with the correct stereochemistry. mdpi.com The first asymmetric total synthesis of the secodolastane diterpenoid isolinearol (B1672251) featured several key stereocontrolling steps, including an enantio- and diastereoselective reductive desymmetrization and a stereocontrolled introduction of a methallyl group. rsc.orgrsc.org Such methodologies are essential for the unambiguous synthesis of a specific enantiomer of a complex target like this compound.

Carbon-hydrogen (C-H) activation has emerged as a powerful and step-economical tool in organic synthesis, allowing for the direct functionalization of ubiquitous C-H bonds without the need for pre-functionalization. researchgate.netnih.gov This strategy has revolutionized retrosynthetic logic, enabling more direct and efficient routes to complex molecules. nih.govrsc.org In the synthesis of natural products, C-H activation can be used for late-stage modifications, which is particularly valuable for creating derivatives of complex scaffolds. researchgate.net

This method has been applied to the synthesis of various natural products, demonstrating its potential for constructing core ring systems or introducing key functional groups. nih.govunibas.ch For example, chemists have used a C-H activation strategy to synthesize dithiodiketopiperazines, achieving a short and high-yielding route. unibas.ch The implementation of C-H functionalization on heterocyclic motifs, which are present in many natural products, provides novel tactics for constructing core architectures. nih.gov While specific applications to this compound are not yet detailed, the prevalence of C-H bonds in its structure makes it a prime candidate for the application of these modern synthetic methods in future work. researchgate.netrsc.org

Synthetic Transformations and Derivatization of this compound (e.g., 7-O-nicotinoylthis compound)

While the total synthesis of this compound has not been reported, its derivatization and the semi-synthesis of related compounds have been explored. A study on the chemical constituents of Scutellaria barbata led to the isolation of several new neo-clerodane diterpenoid alkaloids, including this compound and its derivative, 7-O-nicotinoylthis compound. researchgate.net This suggests that selective acylation, particularly nicotinoylation at the C-7 hydroxyl group, is a feasible synthetic transformation.

Furthermore, microbial biotransformation has been employed as a powerful tool for the structural modification of related neo-clerodane diterpenoids. nih.govfrontiersin.org In a study on Scutebarbatine F, incubation with Streptomyces sp. resulted in nine new metabolites. nih.govfrontiersin.org The observed reactions included hydroxylation, acetylation, and deacetylation at specific positions, demonstrating that microorganisms can serve as effective reagents for regioselective and stereoselective modifications that are often difficult to achieve through conventional chemical methods. nih.govfrontiersin.org These biotransformation approaches could foreseeably be applied to this compound to generate a library of new analogs for biological evaluation.

Systematic Structure-Activity Relationship (SAR) Investigations of this compound and Related Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgnih.gov By synthesizing and evaluating analogs of a lead compound, researchers can identify the key pharmacophore and optimize properties like potency and selectivity. researchgate.net

For this compound and its relatives, SAR studies have focused on their cytotoxic activities against various human cancer cell lines. In one study, a series of neo-clerodane diterpenoid alkaloids isolated from Scutellaria barbata, including this compound (referred to as compound 14 ) and 7-O-nicotinoylthis compound (compound 15 ), were evaluated for their effects on Hela, A549, and BGC-823 cancer cell lines. researchgate.net The results showed that both compounds exhibited significant cytotoxic activities. researchgate.net

Notably, the addition of a nicotinoyl group at the C-7 position (transforming 14 into 15 ) had a discernible effect on potency. For instance, against the A549 cell line, the IC₅₀ value decreased from 5.6 µM for this compound to 3.7 µM for its 7-O-nicotinoyl derivative, indicating that this modification enhances cytotoxic activity. researchgate.net This suggests that the nicotinoyl moiety may engage in additional favorable interactions with the biological target. These findings underscore the importance of the substitution pattern on the neo-clerodane scaffold for biological activity and provide a rational basis for the design of more potent anticancer agents.

Table 1: Cytotoxic Activities (IC₅₀ in µM) of this compound and its 7-O-nicotinoyl Derivative researchgate.net

| Compound | Hela (Cervical Cancer) | A549 (Lung Cancer) | BGC-823 (Gastric Cancer) |

| This compound | 3.2 ± 2.3 | 5.6 ± 1.3 | 6.7 ± 2.6 |

| 7-O-nicotinoylthis compound | 3.7 ± 2.0 | 3.7 ± 2.0 | 4.4 ± 2.7 |

Mechanistic Elucidation of Scutebarbatine H S Biological Activities

Investigation of Cellular Signaling Pathway Modulation by Scutebarbatine H

The anticancer activities of Scutellaria barbata constituents are achieved through the strategic regulation of key signaling cascades. mdpi.comresearchgate.net

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that promotes cell survival, growth, and proliferation. wikipedia.orgnih.gov Its overactivation is a common feature in many human cancers, contributing to uncontrolled cell growth and resistance to therapies. nih.govmdpi.com Active components within Scutellaria barbata have been shown to exert their anti-tumor effects by inhibiting the PI3K/Akt/mTOR pathway. nih.govmdpi.com This inhibition reduces tumor cell growth and survival. mdpi.com While specific studies on this compound are limited, research on the broader extract suggests that compounds of this class can suppress the phosphorylation of key proteins in this cascade, such as Akt, thereby disrupting the downstream signaling that drives cancer progression. mdpi.com

Table 1: Effect of Scutellaria barbata Components on PI3K/Akt/mTOR Pathway

| Pathway Component | Observed Effect | Outcome | Supporting Evidence |

|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition | Reduced tumor cell growth and survival | nih.govmdpi.com |

| p-AKT | Downregulation | Suppression of pro-survival signaling | researchgate.net |

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key proteins like ERK, JNK, and p38, is central to communicating signals from the cell surface to the DNA in the nucleus, regulating processes like cell proliferation and stress response. wikipedia.org Research into Scutebarbatine A, a closely related diterpenoid, has shown that it can induce cytotoxicity in hepatocellular carcinoma cells by activating the MAPK pathway. nih.gov This study demonstrated that Scutebarbatine A treatment increased the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK. nih.gov In contrast, other studies on Scutellaria barbata extracts suggest an inhibitory effect on the MAPK pathway as a mechanism for suppressing tumor cell proliferation. nih.govmdpi.com This suggests that the regulatory role of these compounds on the MAPK pathway may be context-dependent, varying by cell type and the specific compound.

Table 2: Modulation of MAPK Pathway by Scutebarbatine A in Hepatocellular Carcinoma Cells

| MAPK Component | Observed Effect | Reference |

|---|---|---|

| p-ERK1/2 | Increased phosphorylation | nih.gov |

| p-JNK1/2 | Increased phosphorylation | nih.gov |

| p-p38 MAPK | Increased phosphorylation | nih.gov |

The NFκB (nuclear factor kappa B) signaling pathway plays a critical role in inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. nih.gov The active components of Scutellaria barbata have been found to inhibit the NFκB pathway. nih.govmdpi.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which alleviates inflammation and subsequently suppresses tumor cell growth. mdpi.com

Modulation of Sonic Hedgehog (SHH) Signaling Pathway

The Sonic Hedgehog (SHH) signaling pathway is fundamental during embryonic development and is also implicated in the progression of various cancers. wikipedia.orgfrontiersin.orgnih.gov Aberrant activation of this pathway can promote tumorigenicity and the maintenance of cancer stem cells. nih.gov Diterpenoids isolated from Scutellaria barbata have been shown to exert antiproliferative effects on colorectal cancer cells specifically by targeting the Hedgehog signaling pathway. researchgate.net This indicates that this compound may share this mechanism of action, interfering with the signaling cascade that supports cancer cell growth.

Regulation of Cell Cycle Progression by this compound

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. frontiersin.orgnih.gov A hallmark of cancer is the loss of this control. Studies on Scutebarbatine A have demonstrated that it can cause cell cycle arrest in hepatocellular carcinoma cells. nih.gov This arrest is associated with a decrease in the expression of key regulatory proteins, including cyclin B1 and cyclin D1, which are crucial for the progression through different phases of the cell cycle. nih.gov Similarly, extracts from the plant have been reported to induce G2/M arrest by reducing levels of Cdc25C, cyclin A, and cyclin B1. nih.gov This interference with the cell cycle machinery prevents cancer cells from dividing, thereby inhibiting tumor growth. nih.gov114.55.40

Table 3: Impact of Scutebarbatine A on Cell Cycle Regulatory Proteins

| Protein | Function | Observed Effect | Reference |

|---|---|---|---|

| Cyclin B1 | G2/M transition | Decreased expression | nih.gov |

| Cyclin D1 | G1/S transition | Decreased expression | nih.gov |

| p-Cdc2 | Mitotic control | Decreased expression | nih.gov |

| p-Cdc25C | Mitotic entry | Decreased expression | nih.gov |

Induction of Apoptotic Mechanisms by this compound

Inducing apoptosis, or programmed cell death, is a primary strategy for eliminating cancer cells. nih.gov Numerous studies confirm that active components from Scutellaria barbata exert their anticancer effects by triggering apoptosis. nih.govmdpi.com The closely related compound Scutebarbatine A has been shown to induce apoptosis in human lung carcinoma and hepatocellular carcinoma cells. nih.govpsu.edu This process is often mediated through the intrinsic, or mitochondrial, pathway. researchgate.net

Key findings show that these compounds can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the expression of pro-apoptotic proteins like Bax. nih.govpsu.edu This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c. nih.govnih.gov The released cytochrome c then activates a cascade of executioner proteins known as caspases, particularly caspase-9 and the key executioner caspase-3, which dismantle the cell and lead to its death. nih.govpsu.edu The induction of apoptosis by these compounds has been confirmed to be a caspase-dependent pathway. nih.gov

Table 4: Key Proteins Modulated by Scutellaria barbata Components in Apoptosis Induction

| Protein | Role in Apoptosis | Observed Effect | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Down-regulated | nih.govpsu.edu |

| Bax | Pro-apoptotic | Up-regulated | nih.govresearchgate.net |

| Cytochrome c | Initiates caspase cascade | Release from mitochondria promoted | nih.govnih.gov |

| Caspase-9 | Initiator caspase | Activated | nih.govpsu.edu |

| Caspase-3 | Executioner caspase | Activated | nih.govpsu.edu |

Caspase-Dependent Apoptosis Pathways (e.g., Caspase-3, -9)

This compound's cytotoxic effects are significantly mediated through the induction of apoptosis, a programmed cell death, by activating specific caspase pathways. Caspases, a family of cysteine proteases, are central to the apoptotic process. nih.gov Research has demonstrated that treatment with scutebarbatine A, a closely related compound, leads to a significant, concentration-dependent increase in the expression levels of key caspases in human lung carcinoma A549 cells. mdpi.com

Specifically, the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, and caspase-3, a primary executioner caspase, is a biochemical hallmark of apoptosis induced by scutebarbatine compounds. mdpi.comcpn.or.kr Studies have shown that upon treatment, the levels of both caspase-9 and caspase-3 are upregulated. mdpi.comresearchgate.net The activation of caspase-9 triggers a cascade that ultimately leads to the activation of caspase-3. cpn.or.krplos.org Activated caspase-3 is then responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov This upregulation of caspase-3 and caspase-9 is a critical mechanism behind the antitumor effects observed. mdpi.com

Mitochondria-Mediated Apoptosis

The induction of apoptosis by scutebarbatine compounds is intrinsically linked to the mitochondria-mediated pathway. mdpi.comnih.gov This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), a critical event regulated by the Bcl-2 family of proteins. nih.gov

In studies involving human lung carcinoma A549 cells, treatment with scutebarbatine A resulted in a significant downregulation of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net Concurrently, there was an upregulation of the pro-apoptotic protein Bax. The altered Bax/Bcl-2 ratio is a key indicator of susceptibility to mitochondria-mediated apoptosis. cpn.or.kr This shift in the balance of Bcl-2 family proteins leads to MOMP and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. mdpi.comnih.gov

Once in the cytoplasm, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome. nih.gov This complex then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis. mdpi.complos.orgnih.gov The observed increase in cytochrome c levels in treated cells further confirms the role of the mitochondria-mediated pathway in the apoptotic process induced by scutebarbatine compounds. mdpi.com These findings collectively demonstrate that the antitumor effects are significantly driven by the induction of mitochondria-mediated apoptosis. mdpi.comnih.gov

Identification and Characterization of Direct Molecular Targets of this compound

Interaction with Glucocorticoid Receptor (NR3C1) and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PIK3CA)

Recent research has identified potential interactions between compounds from Scutellaria barbata, the source of this compound, and key cellular signaling proteins, including the Glucocorticoid Receptor (NR3C1) and the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PIK3CA). 114.55.40

The Glucocorticoid Receptor (NR3C1) is a steroid receptor that, upon activation, translocates to the nucleus and acts as a transcription factor, regulating genes involved in inflammation, proliferation, and differentiation. uniprot.orgwikipedia.org It plays a crucial role in cellular stress responses and homeostasis. mdpi.comnih.gov The interaction of natural compounds with NR3C1 can modulate its activity, thereby influencing these fundamental cellular processes.

The Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PIK3CA) is a key component of the PI3K signaling pathway, which is central to cell growth, proliferation, survival, and metabolism. fortunepublish.comfrontiersin.org The PIK3CA gene encodes the p110α catalytic subunit. fortunepublish.com Activating mutations in PIK3CA are common in various cancers, leading to a hyperactivated PI3K pathway that promotes tumorigenesis. fortunepublish.comviamedica.pl The interaction with PIK3CA suggests a potential mechanism for influencing this critical cancer-related pathway. jhu.edu

Modulation of Tumor Suppressor Proteins (e.g., TP53)

The tumor suppressor protein TP53, often called the "guardian of the genome," plays a critical role in preventing cancer formation. imrpress.com It responds to cellular stress by regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. imrpress.commdpi.com Mutations in the TP53 gene are among the most frequent genetic alterations in human cancers, often leading to a loss of its tumor-suppressive functions. mdpi.comnih.gov

Network pharmacology studies have suggested that active compounds from Scutellaria barbata may exert their effects by modulating key proteins, including TP53. researchgate.net The modulation of TP53 by this compound could restore or enhance its tumor-suppressive activities, representing a significant mechanism for its anticancer effects.

Impact on Cell Cycle Kinases (e.g., CDK1) and Transcription Factors (e.g., JUN, MYC)

The cellular machinery controlling cell division and gene expression is a primary target for anticancer agents. Studies have indicated that compounds from Scutellaria barbata may interact with and modulate the activity of key proteins in these processes, such as Cyclin-Dependent Kinase 1 (CDK1) and the transcription factors JUN and MYC. 114.55.40

CDK1 , a serine/threonine kinase, is a crucial regulator of the cell cycle, particularly for the transition into mitosis. mdpi.com Its activity is tightly controlled, and its deregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. frontiersin.orgnih.gov Inhibition of CDK1 has been shown to be selectively lethal to cancer cells that are dependent on the MYC oncogene. frontiersin.org

JUN and MYC are proto-oncogenes that encode transcription factors. The JUN protein is a component of the AP-1 transcription factor complex, while MYC regulates a vast network of genes involved in cell growth, proliferation, metabolism, and apoptosis. frontiersin.orgfrontiersin.org Deregulation of MYC is a common event in many human cancers. nih.govfrontiersin.org MYC can activate the expression of positive cell cycle regulators, including CDKs, and repress negative regulators. mdpi.comfrontiersin.org The potential modulation of these transcription factors by this compound suggests a mechanism for influencing the fundamental processes of cell proliferation and survival.

Enzyme Interaction Studies (e.g., DNA Gyrase, Dihydropteroate (B1496061) Synthase, MurD Ligase)

In silico docking studies have been performed to investigate the potential antibacterial activity of alkaloids from the Scutellaria genus, including scutebarbatine compounds, by examining their interactions with key bacterial enzymes. These enzymes are established targets for various antibiotics. researchgate.net

DNA Gyrase is a type II topoisomerase that is essential for maintaining the topological state of DNA during replication in bacteria. sciencebiology.orgplos.org Its inhibition leads to disruptions in DNA synthesis and ultimately cell death. sciencebiology.orgresearchgate.net Docking studies with Scutebarbatine E showed a significant binding affinity to the DNA gyrase protein (PDB ID: 1KZN), with a docking score of -8.5 Kcal/mol, suggesting a potential inhibitory interaction. researchgate.netsci-hub.sescispace.com This interaction involved both hydrophilic and hydrophobic interactions with key amino acid residues in the active site. scispace.comnih.gov

Dihydropteroate Synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway. uniprot.orgnih.gov This pathway is essential for the synthesis of nucleic acids. Inhibition of DHPS by sulfonamide drugs is a well-established antibacterial mechanism. nih.gov Scutebarbatine E also demonstrated a strong interaction with a dihydropteroate synthase enzyme (PDB ID: 3TYE), exhibiting a docking score of -8.7 Kcal/mol. researchgate.netsci-hub.sescispace.com The binding involved hydrogen bonds and hydrophobic interactions with residues in both the p-aminobenzoic acid (PABA) and pterin-binding pockets of the enzyme. scispace.com

MurD Ligase is an enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. nih.gov Inhibition of this enzyme disrupts cell wall synthesis, leading to cell lysis. researchgate.net Docking studies revealed that another related compound, 6,7,nicotinyl scutebarbatine G, showed a very strong binding affinity for MurD ligase (PDB IDs: 1UAG and 2X5O), with docking scores of -10.1 and -10.2 Kcal/mol, respectively. researchgate.netsci-hub.sescispace.com Scutebarbatine G also performed well against another MurD ligase structure (PDB ID: 3UDI) with a binding score of -9.3 Kcal/mol. researchgate.netscispace.com These results suggest that the inhibition of cell wall synthesis may be a primary mechanism of antibacterial action for these alkaloids. researchgate.netsci-hub.se

Table of Enzyme Interactions and Docking Scores

| Compound | Target Enzyme | PDB ID | Docking Score (Kcal/mol) | Reference |

|---|---|---|---|---|

| Scutebarbatine E | DNA Gyrase | 1KZN | -8.5 | researchgate.netsci-hub.sescispace.com |

| Scutebarbatine E | Dihydropteroate Synthase | 3TYE | -8.7 | researchgate.netsci-hub.sescispace.com |

| 6,7,nicotinyl scutebarbatine G | MurD Ligase | 1UAG | -10.1 | researchgate.netsci-hub.sescispace.com |

| 6,7,nicotinyl scutebarbatine G | MurD Ligase | 2X5O | -10.2 | researchgate.netsci-hub.sescispace.com |

| Scutebarbatine G | MurD Ligase | 3UDI | -9.3 | researchgate.netscispace.com |

Regulation of Sirtuin Family Proteins (e.g., SIRT1)

The Sirtuin family of proteins, particularly SIRT1, are crucial NAD⁺-dependent deacetylases that regulate a wide array of cellular processes. nih.govnih.gov SIRT1 is primarily located in the nucleus and acts as a key modulator of cell survival, apoptosis, metabolism, and inflammatory responses by deacetylating histone and non-histone proteins. mdpi.comfrontiersin.orgmdpi.com Its targets include important transcription factors such as p53, NF-κB, and members of the Forkhead box O (FOXO) family. mdpi.comfrontiersin.orgembopress.org By deacetylating these proteins, SIRT1 can suppress apoptosis and promote cell survival, for instance, by inactivating the pro-apoptotic functions of p53 and inhibiting the transcriptional activity of NF-κB. mdpi.comembopress.org

Emerging research suggests that certain neo-clerodane diterpenoids, the class to which this compound belongs, may exert their biological effects by modulating sirtuin pathways. Studies on related compounds from Scutellaria barbata indicate a potential mechanism involving the downregulation of SIRT1. researchgate.net Inhibition or downregulation of SIRT1 can prevent the deacetylation of its target proteins. For example, maintaining the acetylated state of the RelA/p65 subunit of NF-κB can inhibit its transcriptional activity, while preventing the deacetylation of p53 can promote its apoptotic functions. embopress.org Therefore, the regulation of SIRT1 represents a significant mechanism through which this compound may influence cell fate and survival.

Table 1: Overview of SIRT1 Functions and Regulatory Mechanisms

| Category | Description | Key Substrates/Interactors | Cellular Outcome of SIRT1 Activity |

|---|---|---|---|

| Enzymatic Activity | NAD⁺-dependent histone/protein deacetylase. nih.govembopress.org | Histones (H3, H4), p53, NF-κB, FOXO proteins, PGC-1α. nih.gov | Transcriptional silencing, altered protein function. |

| Cellular Processes | Regulates cellular senescence, apoptosis, metabolism, oxidative stress, and inflammation. nih.govfrontiersin.org | p53, Ku70, FOXO. mdpi.comembopress.org | Generally promotes cell survival and longevity. nih.gov |

| Role in Apoptosis | Deacetylates and inactivates pro-apoptotic proteins like p53. embopress.orgfrontiersin.org | p53, RelA/p65. embopress.org | Inhibition of apoptosis. |

| Oxidative Stress | Activates transcription factors (e.g., FOXO) that regulate antioxidant genes. frontiersin.orgaging-us.com | FOXO family, PGC-1α, p53. frontiersin.orgaging-us.com | Increased resistance to oxidative stress. |

Interaction with ATP-binding cassette transporter ABCG2

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant membrane protein in the field of pharmacology and toxicology. mdpi.com As an ABC transporter, ABCG2 utilizes the energy from ATP hydrolysis to actively efflux a wide variety of structurally diverse substrates from within the cell to the extracellular space. proteopedia.org This function is a key mechanism behind multidrug resistance (MDR) in cancer cells, as the transporter can lower the intracellular concentration of chemotherapeutic agents, thereby reducing their efficacy. mdpi.comoaepublish.com

ABCG2 is expressed in various tissues and is known to transport not only synthetic drugs but also endogenous molecules and natural compounds. mdpi.comproteopedia.org Network pharmacology and related studies have predicted that compounds from Scutellaria barbata, the plant source of this compound, interact with ABCG2. 114.55.40researchgate.net The interaction between a compound like this compound and ABCG2 could manifest in several ways: this compound could be a substrate for ABCG2-mediated transport, or it could act as an inhibitor of the transporter's function. If this compound inhibits ABCG2, it could potentially serve as a chemosensitizer, reversing multidrug resistance by preventing the efflux of co-administered anticancer drugs.

Table 2: Characteristics of the ABCG2 Transporter

| Feature | Description |

|---|---|

| Protein Family | ATP-binding cassette (ABC) transporter superfamily. mdpi.com |

| Function | ATP-dependent efflux pump for a broad range of substrates. mdpi.comproteopedia.org |

| Synonyms | Breast Cancer Resistance Protein (BCRP). mdpi.com |

| Mechanism | Binds substrates within the transmembrane domain and uses ATP hydrolysis in the nucleotide-binding domain to drive transport. proteopedia.org |

| Clinical Significance | Implicated in multidrug resistance in various cancers by exporting chemotherapeutic agents. proteopedia.orgoaepublish.com Also affects the pharmacokinetics of many drugs. mdpi.com |

| Substrates | Includes hydrophobic, polycyclic, and relatively flat molecules such as certain anticancer drugs (e.g., mitoxantrone, topotecan), photosensitizers, and natural compounds. mdpi.comoaepublish.com |

Multi-Target and Polypharmacological Aspects of this compound Action

The biological activity of this compound is not limited to a single molecular target but is characterized by polypharmacology—the ability of a single compound to interact with multiple targets. This multi-target approach is a hallmark of many natural products and can contribute to a robust and synergistic therapeutic effect. scispace.commdpi.com The extracts of Scutellaria barbata are known to affect numerous signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are critical for tumor cell growth, proliferation, and survival. mdpi.comfrontiersin.org

Table 3: Predicted Molecular Targets of this compound

| Target Protein | Full Name | General Function | Potential Implication in Cancer |

|---|---|---|---|

| FNTA | Farnesyltransferase, CAAX box, alpha subunit | Enzyme involved in post-translational modification (prenylation) of proteins, including Ras. | Ras signaling is crucial for cell proliferation and survival; inhibitors are explored as cancer therapeutics. |

| PTPRB | Protein Tyrosine Phosphatase, Receptor Type B | A receptor protein tyrosine phosphatase that regulates cell adhesion and signaling. | Can act as a tumor suppressor by regulating angiogenesis and cell growth. |

| BIRC7 | Baculoviral IAP Repeat Containing 7 (Livin) | An inhibitor of apoptosis (IAP) protein that blocks caspase activity. | Overexpression can lead to apoptosis evasion, a hallmark of cancer. |

| CYP27B1 | Cytochrome P450 Family 27 Subfamily B Member 1 | Enzyme responsible for the synthesis of the active form of Vitamin D (calcitriol). | Vitamin D signaling can have anti-proliferative effects in cancer cells. |

| HSD11B2 | Hydroxysteroid 11-Beta Dehydrogenase 2 | Enzyme that inactivates cortisol to cortisone. | Dysregulation can affect local glucocorticoid signaling, which has complex roles in cancer. |

| NR3C1 | Nuclear Receptor Subfamily 3 Group C Member 1 (Glucocorticoid Receptor) | A nuclear receptor that acts as a ligand-dependent transcription factor. | Glucocorticoid signaling can induce apoptosis in some cancer types but promote survival in others. |

| SLC10A2 | Solute Carrier Family 10 Member 2 | Apical sodium-dependent bile acid transporter. | Involved in bile acid homeostasis; bile acids have been linked to gastrointestinal cancers. |

| SRD5A1 | Steroid 5-Alpha-Reductase 1 | Enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone. | A key target in prostate cancer therapy to reduce androgen signaling. |

| UGT2B7 | UDP Glucuronosyltransferase Family 2 Member B7 | Enzyme involved in the glucuronidation and subsequent elimination of various compounds. | Affects the metabolism and clearance of many drugs and endogenous molecules. |

| VDR | Vitamin D Receptor | A nuclear receptor that mediates the effects of Vitamin D. | Activation can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. |

Source: Data compiled from network pharmacology analysis of this compound in the context of gastric cancer. nih.gov

Computational and Systems Level Approaches in Scutebarbatine H Research

Molecular Docking and Virtual Screening Studies with Scutebarbatine H

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ukbiobank.ac.uk This method is instrumental in virtual screening, where large libraries of compounds are computationally tested against a protein target to identify potential inhibitors or activators.

Research into the bioactivity of this compound has utilized molecular docking to explore its potential as an antibacterial agent. In one study, this compound was docked against several essential bacterial enzymes to predict its binding affinity, measured in kcal/mol, where a more negative value indicates a stronger theoretical interaction. researchgate.netinnovareacademics.in The targets included DNA gyrase, crucial for DNA replication; MurD ligase, involved in peptidoglycan synthesis for the cell wall; and Dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate synthesis pathway. innovareacademics.in The results from these docking studies suggest that this compound has the potential to interact with multiple key bacterial targets. researchgate.netinnovareacademics.in

Table 1: Molecular Docking Scores of this compound Against Bacterial Protein Targets

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | DNA Gyrase (1KZN) | -7.9 | researchgate.netinnovareacademics.in |

| This compound | MurD Ligase (1UAG) | -8.5 | researchgate.netinnovareacademics.in |

| This compound | MurD Ligase (2X5O) | -7.7 | researchgate.netinnovareacademics.in |

| This compound | E. coli MurD Ligase (3UDI) | -8.6 | researchgate.netinnovareacademics.in |

| This compound | Dihydropteroate Synthase (3TYE) | -7.7 | researchgate.netinnovareacademics.in |

Network Pharmacology Integration for Understanding this compound's Bioactivity

Network pharmacology is a systems biology approach that investigates the complex interactions between drug components and multiple targets within a biological network. researchgate.netnih.gov It is particularly suited for studying compounds from medicinal herbs, which often exert their effects through synergistic actions on various pathways. nih.gov

This compound has been identified as an active constituent in network pharmacology studies of its source plant, Scutellaria barbata. researchgate.netnih.govnih.gov These analyses construct "compound-target-disease" networks to predict the molecular mechanisms underlying the plant's therapeutic effects, such as in cancer treatment. mdpi.comnih.gov Through these computational models, specific protein targets for this compound have been predicted. nih.gov These targets are often involved in critical cellular processes like signal transduction, cell cycle regulation, and apoptosis. nih.govnih.gov

Table 2: Predicted Protein Targets of this compound from Network Pharmacology Analysis

| Compound | Predicted Protein Target | Gene Name | Reference |

|---|---|---|---|

| This compound | Farnesyltransferase subunit alpha | FNTA | nih.gov |

| This compound | Receptor-type tyrosine-protein phosphatase beta | PTPRB | nih.gov |

| This compound | Baculoviral IAP repeat-containing protein 7 | BIRC7 | nih.gov |

| This compound | Vitamin D3 24-hydroxylase | CYP27B1 | nih.gov |

| This compound | Corticosteroid 11-beta-dehydrogenase isozyme 2 | HSD11B2 | nih.gov |

| This compound | Glucocorticoid receptor | NR3C1 | nih.gov |

| This compound | Bile acid:sodium symporter | SLC10A2 | nih.gov |

| This compound | 3-oxo-5-alpha-steroid 4-dehydrogenase 1 | SRD5A1 | nih.gov |

| This compound | UDP-glucuronosyltransferase 2B7 | UGT2B7 | nih.gov |

| This compound | Vitamin D3 receptor | VDR | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govdntb.gov.ua By transforming aspects of a molecule's structure into numerical descriptors, QSAR models can predict the activity of novel compounds, guiding the synthesis of more potent analogues. egerton.ac.ke

While QSAR is a powerful tool in drug discovery and has been applied to various classes of diterpenoids, the development of specific QSAR models focused on this compound has not been extensively reported in the available scientific literature. Such models would be a valuable future direction, potentially enabling the prediction of its activity based on structural modifications and accelerating the design of new derivatives with enhanced biological properties.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. rsc.orguiuc.edu In drug discovery, MD simulations are crucial for validating the findings of molecular docking. They assess the stability of the predicted ligand-protein complex, analyze conformational changes upon binding, and provide deeper insight into the binding energetics. tandfonline.com

Studies on related clerodane diterpenoids have employed MD simulations to confirm that the docked conformation is stable within the protein's binding pocket. rsc.orgtandfonline.com For this compound, MD simulations would be the logical next step following the initial docking predictions. These simulations could confirm the stability of its interactions with targets like MurD ligase or DNA gyrase and provide a more detailed understanding of the binding mode at an atomic level. However, dedicated and published molecular dynamics studies specifically analyzing this compound complexes are currently limited.

Omics-Based Research for Comprehensive Biological Impact Assessment of this compound

Omics technologies offer a holistic view of biological systems by measuring entire collections of molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics). These approaches are invaluable for understanding the comprehensive impact of a compound on a cell or organism.

Transcriptomics involves the study of the transcriptome—the complete set of RNA transcripts in a cell at a specific moment. frontiersin.orgwikipedia.org This technology can reveal how a compound alters gene expression, providing clues about the cellular pathways it affects. frontiersin.org

In the context of this compound, transcriptomic analyses have been primarily applied to its source plant, Scutellaria baicalensis, to understand the biosynthesis of its active components. mdpi.com These investigations have identified key structural genes and transcription factors involved in the flavonoid and terpenoid synthesis pathways, which are responsible for producing the chemical scaffold of this compound. mdpi.com This provides foundational knowledge on how the compound is naturally produced but does not detail the transcriptomic changes induced by this compound when used as a therapeutic agent.

Proteomics is the large-scale study of the proteome, the entire set of proteins produced by an organism or system. nih.govresearchgate.netmdpi.com By comparing the proteomes of treated versus untreated cells, researchers can identify which proteins and pathways are affected by a compound, thereby elucidating its mechanism of action. mdpi.com

Proteomic studies have been conducted on the Scutellaria genus to analyze protein expression during different growth stages and in different tissues, often in conjunction with metabolomics to understand the accumulation of active compounds. nih.govresearchgate.netfrontiersin.org However, specific proteomics profiling studies that document the global changes in cellular protein expression as a direct response to treatment with isolated this compound are not widely available. Such research would be highly valuable for a comprehensive assessment of its biological impact and could uncover novel mechanisms and molecular targets.

Metabolomics Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool for comprehensively profiling the complex chemical constituents of medicinal plants like Scutellaria barbata, the natural source of this compound. nih.gov This analytical approach, often employing advanced techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS), enables the rapid identification and characterization of numerous compounds from a single plant extract. nih.govfrontiersin.org In the context of this compound, metabolomics research provides crucial insights into its presence, relative abundance, and the broader phytochemical environment in which it exists.

Detailed research into the specialized metabolites of various Scutellaria species has utilized untargeted metabolomics to create comprehensive chemical profiles. frontiersin.org One such study employed UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) to analyze the chemical composition of S. barbata, among other related species. nih.gov This analysis successfully identified this compound as one of the many metabolites present in the plant. nih.gov The identification was based on its mass-to-charge ratio (m/z) and molecular formula, which are key data points in mass spectrometry-based metabolomics. nih.gov

The findings from this metabolomic analysis specifically pertaining to this compound are detailed below:

| Parameter | Finding | Source |

| Compound ID | 67 | nih.gov |

| Compound Name | This compound | nih.gov |

| Retention Time (min) | 7.53 | nih.gov |

| Adduct Ion | [M-H]- | nih.gov |

| Molecular Formula | C21H18O11 | nih.gov |

| Observed m/z | 446.0838 | nih.gov |

| Calculated m/z | 445.0775 | nih.gov |

| Classification | Flavonoid | nih.gov |

Systematic metabolomic studies of S. barbata have revealed a rich and diverse chemical landscape. These analyses have successfully identified and categorized hundreds of compounds, providing a chemical blueprint of the herb. nih.govmdpi.com The primary classes of compounds identified include flavonoids, neo-clerodane diterpenoids, and phenolic acids. nih.gov This comprehensive characterization is fundamental for understanding the plant's properties and provides the basis for isolating specific bioactive molecules like this compound. nih.govmdpi.com

A systematic study using UPLC-high-resolution mass spectrometry identified 89 distinct components in S. barbata. nih.gov Another, using a stepwise diagnostic product ions filtering strategy, tentatively identified a total of 381 diterpenoids. mdpi.com These broad-based analyses underscore the chemical complexity of the plant.

| Compound Class | Number of Compounds Identified (Example Study) | Key Subclasses/Examples | Source |

| Flavonoids | 45 | Scutellarin, Apigenin, Luteolin | nih.gov |

| Diterpenoids | 28 (in one study), 381 (in another) | Neo-clerodane diterpenoids | nih.govmdpi.com |

| Phenolics | 10 | - | nih.gov |

| Other Compounds | 6 | - | nih.gov |

Metabolomics analysis not only identifies individual compounds but also helps in understanding the metabolic pathways responsible for their production. For instance, studies have investigated the in vivo metabolic fate of related neo-clerodane diterpenoids, such as Scutebarbatine B, identifying various phase I and phase II metabolites through oxidation, hydrolysis, and other biotransformations. nih.gov While specific metabolomic studies on the biotransformation of this compound are not detailed in the available literature, these related analyses provide a framework for how such investigations could proceed, offering insights into its potential metabolic pathway and stability within a biological system. nih.gov

Future Research Directions and Translational Perspectives for Scutebarbatine H

Emerging Methodologies for Unraveling Complex Molecular Interactions of Scutebarbatine H

A deep understanding of how this compound interacts with cellular targets is fundamental to elucidating its mechanism of action. Beyond traditional techniques, a suite of emerging methodologies can provide unprecedented insights into these complex molecular dialogues.

Advanced Proteomics and Chemoproteomics: To identify the direct binding partners of this compound within the cellular proteome, advanced mass spectrometry-based techniques are indispensable. Methods like Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) can detect the stabilization of target proteins upon ligand binding in a cellular context, thus identifying direct targets without the need for chemical modification of the natural product. mdpi.com Another powerful approach is Drug Affinity Responsive Target Stability (DARTS) , which identifies protein targets by observing their altered susceptibility to proteolysis upon binding to a small molecule. mdpi.com These methods, combined with sophisticated bioinformatic analyses, can map the landscape of this compound's protein interactions, including both primary targets and off-target effects that are crucial for a comprehensive safety and efficacy profile. mdpi.com

High-Resolution Structural Biology: Determining the three-dimensional structure of this compound in complex with its protein targets is crucial for understanding its mechanism of action at an atomic level. While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards, advancements in Cryo-Electron Microscopy (Cryo-EM) now allow for the high-resolution structural determination of large and complex protein assemblies that may be difficult to crystallize. These structural blueprints are invaluable for structure-based drug design.

In-Silico and Computational Approaches: Computational methods are becoming increasingly predictive and integral to understanding molecular interactions. Molecular dynamics (MD) simulations can model the dynamic behavior of this compound within a protein's binding pocket over time, revealing key stable interactions and conformational changes that are not apparent in static crystal structures. plos.orgsemanticscholar.org Furthermore, quantum mechanical (QM) calculations can provide highly accurate analyses of the electronic and energetic properties of these interactions, refining our understanding of the binding mode. u-szeged.hu

Strategic Frameworks for Rational Design of this compound Derivatives

The complex scaffold of this compound presents a rich template for medicinal chemists to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A rational design strategy, guided by structural and mechanistic insights, is paramount.

Structure-Based Drug Design (SBDD): Once high-resolution structures of this compound bound to its target(s) are obtained, SBDD becomes a powerful strategy. longdom.org By visualizing the binding pocket, researchers can identify opportunities for chemical modifications to this compound that enhance binding affinity and specificity. For example, functional groups can be added or modified to form additional hydrogen bonds, salt bridges, or hydrophobic interactions with the target protein. This approach minimizes the trial-and-error nature of traditional chemical synthesis and accelerates the development of optimized analogues. longdom.orgnih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping: In cases where a lead compound has suboptimal properties, FBDD can be employed. This involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a novel lead compound. While less directly applicable to modifying an existing complex scaffold like this compound, the principles can inspire "scaffold hopping," where the core structure is replaced with a different chemical framework that maintains the key pharmacophoric features while offering improved synthetic accessibility or drug-like properties.

Bio-inspired Synthesis and Biocatalysis: Understanding the biosynthetic pathways of neo-clerodane diterpenoids in Scutellaria can inspire novel synthetic routes. mdpi.com Furthermore, the use of enzymes as catalysts (biocatalysis) can enable highly specific and stereoselective modifications to the this compound core structure that are challenging to achieve with conventional chemical methods. This can lead to the generation of a diverse library of derivatives for biological screening.

Advancements in Integrated Computational and Experimental Platforms for Drug Discovery Focused on this compound

The synergy between computational and experimental approaches has revolutionized drug discovery, creating a dynamic and iterative cycle of prediction and validation. scielo.org.mx

AI- and Machine Learning-Driven Platforms: Artificial intelligence (AI) and machine learning (ML) are transforming the analysis of large biological datasets. acs.org For this compound, AI/ML models can be trained on data from high-throughput screening campaigns to predict the activity of virtual derivatives, thus prioritizing the synthesis of the most promising candidates. ijrpas.com These platforms can integrate multi-omics data (genomics, proteomics, metabolomics) to build comprehensive models of the compound's effects on cellular systems and predict its mechanism of action. acs.orgijrpas.com

Integrated High-Throughput Screening (HTS) and In-Silico Screening: A modern drug discovery platform for this compound would involve a tight loop between computational and experimental screening. Large virtual libraries of this compound derivatives can be rapidly screened in silico against the 3D structure of a target protein. scielo.org.mx The top-scoring "hits" from this virtual screen are then synthesized and evaluated in experimental high-throughput assays. The results from these experiments are then fed back into the computational models to refine them for the next round of prediction and synthesis, creating a highly efficient discovery engine. scielo.org.mx

Organ-on-a-Chip and Advanced Cellular Models: To bridge the gap between in vitro assays and in vivo studies, advanced cellular models such as 3D organoids and "organ-on-a-chip" technologies can be employed. These models more accurately mimic the complex microenvironment of human tissues and organs. Testing this compound and its derivatives on these platforms can provide more physiologically relevant data on efficacy and potential toxicity early in the drug discovery process. mdpi.com

Addressing Research Gaps in the Academic Understanding of this compound

Despite the potential of this compound, several fundamental knowledge gaps hinder its development. Addressing these gaps through focused research is a critical priority.

Comprehensive Pharmacological Profiling: Currently, there is a significant lack of data on the specific biological activities of unmodified this compound. scispace.commdpi.com A systematic and comprehensive screening of the pure compound across a wide range of biological assays (e.g., anti-cancer, anti-inflammatory, antiviral) is urgently needed. nih.govsci-hub.se

Elucidation of Structure-Activity Relationships (SAR): The relationship between the chemical structure of this compound and its biological activity is unknown. A focused effort to synthesize a library of derivatives with systematic modifications at various positions of the neo-clerodane scaffold is required. The biological evaluation of these derivatives will allow for the construction of a detailed SAR map, guiding future optimization efforts.

Pharmacokinetics and Metabolic Fate: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In vivo studies in animal models are necessary to understand its pharmacokinetic profile and to identify its major metabolites. frontiersin.org This information is crucial for assessing its drug-likeness and for designing derivatives with improved bioavailability and stability.

Target Identification and Validation: While related compounds from S. barbata are known to modulate pathways like PI3K/Akt and NF-κB, the specific molecular target(s) of this compound have not been identified. mdpi.com The emerging methodologies described in section 6.1 should be applied to definitively identify and validate its direct cellular binding partners. This is arguably the most critical gap to fill, as knowledge of the target is the foundation for rational drug development. researchgate.net

Q & A

Q. What are the standard experimental protocols for isolating Scutebarbatine H from Scutellaria species?

this compound is typically isolated using chromatographic techniques such as column chromatography (CC) and preparative high-performance liquid chromatography (HPLC). Initial extraction involves solvents like methanol or ethanol, followed by partitioning with organic solvents (e.g., ethyl acetate). Bioassay-guided fractionation is critical to target antibacterial or anti-inflammatory fractions . Key validation steps include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation.

Q. How is the antibacterial activity of this compound evaluated in preliminary studies?

Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Docking studies against bacterial target proteins (e.g., 1KZN, 3UDI) using software like AutoDock Vina provide mechanistic insights. For example, this compound showed binding energies ranging from -8.0 to -9.4 kcal/mol in specific databases, indicating strong interactions with bacterial enzymes .

Q. What research gaps exist in the current literature on this compound?

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in extraction methods, bacterial strains, or assay conditions. To address this:

- Standardize protocols (e.g., NIH guidelines for preclinical reporting ).

- Use orthogonal assays (e.g., time-kill kinetics alongside MIC) to confirm activity.

- Apply meta-analysis to reconcile conflicting results, prioritizing studies with rigorous controls .

Q. What advanced methodologies are suitable for studying this compound’s mechanism of action?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets.

- Molecular dynamics simulations : Extend docking studies (e.g., from static 1KZN models) to simulate ligand-protein interactions over 100+ nanoseconds .

- CRISPR-Cas9 mutagenesis : Validate target engagement by knocking out putative bacterial enzymes (e.g., DNA gyrase) and assessing resistance phenotypes .

Q. How can researchers optimize this compound’s bioavailability for therapeutic applications?

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to enhance solubility.

- Prodrug synthesis : Modify hydroxyl or amine groups to improve absorption.

- In situ perfusion models : Assess intestinal permeability using Caco-2 cell monolayers or rodent intestinal loops .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test).

- Principal component analysis (PCA) : Identify covariates (e.g., solvent polarity) influencing bioactivity .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- OECD Guideline 452 : Administer escalating doses to rodents over 6–12 months, monitoring hematological, hepatic, and renal parameters.

- Histopathological scoring : Use blinded evaluation to minimize bias in tissue analysis .

Data Presentation and Reproducibility

Q. What criteria ensure the reproducibility of this compound docking studies?

Q. How can researchers address variability in phytochemical yields across Scutellaria species?

- Chemometric analysis : Correlate environmental factors (e.g., soil pH, altitude) with alkaloid content using partial least squares regression (PLS-R).

- Clonal propagation : Standardize plant growth conditions to minimize genetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.